2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-(4-acetylanilino)-5-oxopentanoate
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Overview
Description
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-(4-acetylanilino)-5-oxopentanoate is a complex organic compound with a unique structure that combines biphenyl and acetylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-(4-acetylanilino)-5-oxopentanoate typically involves multiple steps. One common method includes the reaction of biphenyl-4-carboxylic acid with oxalyl chloride to form biphenyl-4-carbonyl chloride. This intermediate is then reacted with 5-[(4-acetylphenyl)amino]-5-oxopentanoic acid in the presence of a base such as triethylamine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-(4-acetylanilino)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The biphenyl and acetylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitro compounds in the presence of a catalyst.
Major Products Formed
Oxidation: Biphenyl-4-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted biphenyl or acetylphenyl derivatives.
Scientific Research Applications
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-(4-acetylanilino)-5-oxopentanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-(4-acetylanilino)-5-oxopentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-4-carboxylic acid derivatives
- Acetylphenyl derivatives
- Other biphenyl-based compounds
Uniqueness
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-(4-acetylanilino)-5-oxopentanoate is unique due to its specific combination of biphenyl and acetylphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H25NO5 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 5-(4-acetylanilino)-5-oxopentanoate |
InChI |
InChI=1S/C27H25NO5/c1-19(29)20-14-16-24(17-15-20)28-26(31)8-5-9-27(32)33-18-25(30)23-12-10-22(11-13-23)21-6-3-2-4-7-21/h2-4,6-7,10-17H,5,8-9,18H2,1H3,(H,28,31) |
InChI Key |
UYMCBDJHCVJDBP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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